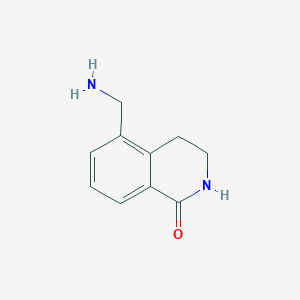

5-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one

Descripción

5-(Aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic derivative of the 3,4-dihydroisoquinolinone (DHIQ) scaffold, a privileged structure in medicinal chemistry due to its versatility in mimicking steroid A,B-rings and enabling diverse biological interactions . This modification distinguishes it from other DHIQ derivatives, which commonly bear methoxy, benzoyl, or sulfamoyl groups .

Propiedades

IUPAC Name |

5-(aminomethyl)-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-6-7-2-1-3-9-8(7)4-5-12-10(9)13/h1-3H,4-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYUOFPONXGQTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=CC=CC(=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method Overview

The most common approach involves starting from isoquinoline derivatives, which are chemically modified to introduce the aminomethyl group at the 5-position and the dihydroisoquinolinone core. The key steps include:

- Ring construction through cyclization reactions, often via Pictet–Spengler or similar cyclization strategies.

- Functionalization at the 5-position using electrophilic or nucleophilic substitution, or via cross-coupling reactions.

- Introduction of amino groups through reductive amination or nucleophilic substitution.

Research Findings

A notable synthesis involves the reaction of isoquinoline precursors with formaldehyde or formaldehyde equivalents to introduce the aminomethyl group at the 5-position, followed by cyclization to form the dihydroisoquinolinone core (see,,).

Cyclization of Homophthalic Anhydride and Imines

Method Overview

This approach utilizes homophthalic anhydride reacting with imines to form tetrahydroisoquinoline derivatives, which are then oxidized or further modified to yield the target compound.

- Reaction of homophthalic anhydride with imines derived from aromatic amines.

- Cyclization occurs via nucleophilic attack, leading to isoquinoline ring formation.

- Oxidation or reduction steps convert intermediates to the dihydroisoquinolinone.

Research Findings

A recent study demonstrates that reacting homophthalic anhydride with imines in boiling toluene produces trisubstituted tetrahydroisoquinolines, which can be oxidized or reduced to generate the target compound with high stereocontrol ().

Denitrogenative Cross-Coupling and Nickel-Catalyzed Annulation

Method Overview

This modern approach involves the denitrogenative activation of heterocyclic precursors, such as benzotriazinones, with alkynes or dienes, catalyzed by nickel complexes. The process yields substituted dihydroisoquinolinones, including the target compound.

- Catalytic activation of heterocyclic precursors.

- Insertion of alkynes/dienes into the heterocyclic ring.

- Cyclization and functionalization to afford the 5-aminomethyl group.

Research Findings

Nickel-catalyzed denitrogenative annulation has been successfully employed to prepare various 3,4-dihydroisoquinolin-1(2H)-ones, including derivatives with amino functionalities at the 5-position. The method offers high regio- and stereoselectivity and broad substrate scope (,).

Cross-Coupling and Cyclization Strategies

Method Overview

Advanced synthetic routes involve cross-coupling reactions, such as Suzuki or Heck reactions, to install aryl or alkyl groups at the 5-position, followed by cyclization to form the dihydroisoquinolinone core.

- Cross-coupling of aryl halides or bromides with boronic acids or alkenes.

- Cyclization via intramolecular nucleophilic attack or oxidative cyclization.

- Functional group manipulations to introduce amino groups.

Research Findings

A three-step method described in recent literature involves cross-coupling of ethyl 2-bromobenzoates, cyclization, and subsequent N-deprotection/alkylation to produce N-substituted dihydroisoquinolinones, including the target compound ().

Stereoselective Synthesis via Chiral Catalysis

Method Overview

Enantioselective synthesis employs chiral catalysts or auxiliaries to control stereochemistry during ring closure or substitution steps, producing optically active derivatives.

- Chiral nickel or palladium catalysts facilitate stereoselective cyclization.

- Chiral auxiliaries or reagents guide the formation of the aminomethyl group at the 5-position.

Research Findings

Recent advances have demonstrated that enantioselective synthesis of dihydroisoquinolinones is achievable through nickel-catalyzed denitrogenative annulation with high stereocontrol, expanding the scope of pharmacologically relevant derivatives (,).

Data Table: Summary of Preparation Methods

Notes on Method Selection and Optimization

- Reaction conditions such as temperature, solvent, and catalysts critically influence yield and stereoselectivity.

- Functional group compatibility varies among methods; for example, denitrogenative coupling tolerates various substituents.

- Purification techniques often involve chromatography, especially when stereoisomers are involved.

Análisis De Reacciones Químicas

Types of Reactions

5-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: N-oxides of the parent compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

5-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of neurological disorders.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is employed in studies investigating the biological activity of isoquinoline derivatives.

Mecanismo De Acción

The mechanism of action of 5-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Substituent Effects on Bioactivity

- This could enhance pharmacokinetic profiles, as seen in trans-10, where aminomethyl groups are retained in bioactive configurations .

- Position 2 and 6 Modifications : Derivatives like 16g (2-benzoyl, 6-hydroxy) and 17f (6-sulfamoyloxy) demonstrate that electron-withdrawing groups at position 6 enhance tubulin binding and antiproliferative activity. The sulfamate group in 17f further stabilizes the compound against metabolic degradation .

- Conformational Biasing : X-ray analyses of DHIQs reveal that substituents like carbonyl or sulfamoyl groups induce electrostatic repulsion, forcing the molecule into a "steroid-like" conformation critical for microtubule disruption .

Therapeutic Potential

- Anticancer Activity: DHIQs with bulky aryl groups (e.g., 16g) show nanomolar potency against cancer cells, while aminomethyl derivatives like trans-10 are explored for antiviral applications .

- Tubulin Targeting: Compounds with sulfamate or benzoyl groups exhibit colchicine-site binding, a mechanism less likely for aminomethyl-DHIQs due to reduced electrophilicity .

Actividad Biológica

5-(Aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step processes that can include cyclization reactions starting from readily available precursors. The structural framework of this compound allows for various substitutions that can enhance its biological properties. For example, modifications at the C4 position have been shown to influence the compound's activity against specific pathogens and cancer cell lines.

1. Antimicrobial Activity

Research indicates that derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit notable antimicrobial properties. A study highlighted the compound's superior activity against Pythium recalcitrans, a pathogen affecting crops, compared to other antifungal agents. The proposed mechanism involves disruption of the biological membranes of the pathogen, indicating potential applications in agricultural settings .

2. Anticancer Properties

This compound has been evaluated for its anticancer activities. In vitro studies demonstrated significant antiproliferative effects against various human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were reported below 25 μM for several derivatives, suggesting a promising therapeutic index for further development .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5a | HepG-2 | <25 |

| 5b | MCF-7 | <25 |

| 6a | PC-3 | <25 |

| 7a | HCT-116 | <25 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may act as enzyme inhibitors, affecting pathways crucial for cell survival in pathogens and cancer cells.

- Membrane Disruption : The ability to disrupt cellular membranes is a common theme in the antimicrobial action observed with these compounds .

Case Study 1: Antimicrobial Efficacy

In a comparative study, various derivatives were tested against a panel of pathogens. The results showed that specific modifications at the C4 position significantly enhanced the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

A detailed investigation into the anticancer properties revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells. Flow cytometry analyses confirmed an increase in early apoptotic cells when treated with optimized derivatives .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 5-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives?

The synthesis typically involves functionalization of the dihydroisoquinolinone core via alkylation, acylation, or nucleophilic substitution. For example, alkylation of the 5-position can be achieved using alkyl bromides or benzyl halides in ethanol under reflux, followed by cooling and filtration to isolate derivatives (e.g., 7-alkoxy derivatives with 75–81% yields) . For aminomethyl substitution, reductive amination or direct coupling of amines to pre-functionalized intermediates (e.g., brominated precursors) is often employed. Reaction optimization may require adjusting solvents (e.g., toluene for Lawesson’s reagent-mediated thionation) and catalysts .

Basic: How are structural features of this compound derivatives validated?

Key techniques include:

- X-ray crystallography : Determines molecular conformation (e.g., semi-chair dihydroisoquinolinone ring) and intermolecular interactions (e.g., O–H⋯O hydrogen bonds, C–H⋯π stacking) .

- NMR spectroscopy : 1H and 13C NMR confirm substituent integration and regiochemistry (e.g., distinguishing 5- vs. 6-position substitution) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity .

Advanced: How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

Discrepancies may arise from differences in assay conditions, substituent electronic effects, or stereochemistry. For example:

- Enzyme inhibition : Varying IC50 values for DAAO (d-amino acid oxidase) inhibitors can result from subtle changes in substituent polarity or steric bulk. Compare activity under standardized protocols (e.g., pH 7.4 buffer, 37°C) .

- Antimicrobial activity : Use statistical tools (e.g., one-way ANOVA with Fisher’s LSD test) to assess significance of zone-of-inhibition differences between derivatives .

- SAR studies : Computational modeling (e.g., docking with AutoDock Vina) can rationalize activity cliffs by analyzing ligand-receptor interactions .

Advanced: What strategies optimize the pharmacokinetic properties of 5-(aminomethyl)-dihydroisoquinolinone derivatives?

- Bioavailability : Introduce polar groups (e.g., hydroxyl, methoxy) to improve solubility. For example, 7-alkoxy derivatives show enhanced aqueous solubility compared to benzyloxy analogs .

- Metabolic stability : Replace labile esters with ethers or amides. Fluorination at strategic positions (e.g., 6-fluoro derivatives) can block cytochrome P450-mediated oxidation .

- Blood-brain barrier penetration : Assess logP values (target ~2–3) and use in vitro models (e.g., MDCK-MDR1 cells) to predict CNS uptake .

Advanced: How are computational methods integrated into the design of novel dihydroisoquinolinone analogs?

- Ligand-based design : Generate 3D-QSAR models using CoMFA/CoMSIA to correlate substituent features (e.g., aminomethyl group size) with activity .

- Fragment-based screening : Identify core-binding motifs via molecular dynamics simulations (e.g., binding to PARP-1 or EZH2 catalytic sites) .

- ADMET prediction : Tools like SwissADME assess toxicity risks (e.g., Ames test positivity) and guide synthetic prioritization .

Basic: What analytical techniques quantify purity and stability of dihydroisoquinolinone derivatives?

- HPLC-UV/HRMS : Quantify impurities using C18 columns (acetonitrile/water gradients) .

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., melting points 51–167°C) .

- Stability studies : Accelerated degradation under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C for 48 hours) .

Advanced: How do crystallographic data inform supramolecular assembly in dihydroisoquinolinone derivatives?

Crystal packing analysis reveals non-covalent interactions critical for solid-state stability:

- Hydrogen bonds : O–H⋯O networks form 1D chains along the c-axis (e.g., bond distances ~1.85 Å) .

- C–H⋯π interactions : Stabilize 3D frameworks (e.g., centroid distances ~3.5 Å) .

- Dihedral angles : Substituent orientation (e.g., 43–62° between aromatic rings) impacts π-π stacking .

Advanced: What mechanistic insights guide the development of dihydroisoquinolinones as enzyme inhibitors?

- Transition-state mimicry : The lactam carbonyl mimics peptide bonds in acetylcholinesterase substrates, enabling competitive inhibition (Ki ~nM range) .

- Allosteric modulation : Bulky 5-substituents (e.g., aminomethyl groups) induce conformational changes in EZH2’s SET domain, reducing histone methyltransferase activity .

- Redox modulation : Quinone-like derivatives (e.g., 6-hydroxy analogs) may generate ROS in cancer cells, enhancing cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.